4-(2,2-Difluoroethoxy)benzaldehyde

Lipophilicity Drug Design ADME

4-(2,2-Difluoroethoxy)benzaldehyde delivers an irreplaceable -OCHF2 group that cannot be substituted with methoxy, ethoxy, or trifluoroethoxy analogs without re-optimizing synthesis and bioactivity. The difluoroethoxy moiety uniquely balances lipophilicity (LogP 2.6) with electron-withdrawing character—blocking metabolically labile sites, modulating adjacent pKa, and enabling distinct H-bonding interactions critical for oral bioavailability. Cited in Bayer agrochemical patents. Scalable SNAr route (77% yield). The aldehyde handle supports rapid diversification via reductive amination, hydrazone formation, or Knoevenagel condensation. Batch-specific NMR, HPLC, and GC analytics available.

Molecular Formula C9H8F2O2
Molecular Weight 186.158
CAS No. 128140-72-7
Cat. No. B2893467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Difluoroethoxy)benzaldehyde
CAS128140-72-7
Molecular FormulaC9H8F2O2
Molecular Weight186.158
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCC(F)F
InChIInChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-5,9H,6H2
InChIKeyMFNUWGXZNWXFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2-Difluoroethoxy)benzaldehyde CAS 128140-72-7: A Fluorinated Benzaldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-(2,2-Difluoroethoxy)benzaldehyde (CAS 128140-72-7) is a para-substituted aromatic aldehyde featuring a 2,2-difluoroethoxy (-OCHF2) moiety. This fluorinated building block is employed as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, where the difluoroethoxy group is leveraged to modulate lipophilicity, metabolic stability, and electronic properties [1][2]. The compound is a pale yellow to orange liquid or low-melting solid, with a molecular formula of C9H8F2O2 and a molecular weight of 186.15 g/mol [1].

Why 4-(2,2-Difluoroethoxy)benzaldehyde Cannot Be Interchanged with Non-Fluorinated or Differently Fluorinated Benzaldehyde Analogs


The 2,2-difluoroethoxy substituent imparts a unique combination of lipophilicity and electron-withdrawing character that is not replicated by non-fluorinated alkoxy groups (e.g., methoxy, ethoxy, propoxy) or other fluorinated variants (e.g., trifluoroethoxy). Direct substitution of 4-(2,2-difluoroethoxy)benzaldehyde with an analog without re-optimization of synthetic routes or biological activity is likely to fail, as the -OCHF2 group can engage in distinct conformational and hydrogen-bonding interactions that influence membrane permeability, metabolic stability, and target binding [1]. The quantitative evidence below delineates these critical differences.

Quantitative Differentiation of 4-(2,2-Difluoroethoxy)benzaldehyde (CAS 128140-72-7) from Key Analogs


Lipophilicity (LogP) of 4-(2,2-Difluoroethoxy)benzaldehyde vs. Non-Fluorinated and Fluorinated Benzaldehyde Analogs

The computed octanol-water partition coefficient (XLogP3) of 4-(2,2-difluoroethoxy)benzaldehyde is 2.6 [1]. This value is significantly higher than that of 4-ethoxybenzaldehyde (LogP ~2.23) [2], 4-methoxybenzaldehyde (LogP ~1.76) [3], and 4-fluorobenzaldehyde (LogP ~1.54) , and lower than the fully fluorinated 4-(2,2,2-trifluoroethoxy)benzaldehyde (LogP ~2.9) [4]. The difluoroethoxy group thus provides an intermediate lipophilicity that can be tuned to balance membrane permeability and solubility.

Lipophilicity Drug Design ADME

Synthetic Yield of 4-(2,2-Difluoroethoxy)benzaldehyde via Nucleophilic Aromatic Substitution

A reported synthesis of 4-(2,2-difluoroethoxy)benzaldehyde via reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of sodium hydride in DMF provides the title compound in 77% isolated yield as a colorless crystalline solid . This yield is comparable to or exceeds that of many standard nucleophilic aromatic substitution (SNAr) reactions on 4-fluorobenzaldehyde with other alkoxides, indicating that the difluoroethoxy group does not significantly impair reaction efficiency.

Synthetic Methodology Process Chemistry Yield Optimization

Electron-Withdrawing Character of the Difluoroethoxy Group Relative to Non-Fluorinated Alkoxy Substituents

The -OCHF2 group acts as a moderately electron-withdrawing substituent due to the strong inductive effect of the geminal fluorine atoms. Hammett analysis of the structurally related difluoro(methoxy)methyl group (CF2OCH3) yields σI and σR values consistent with net electron withdrawal, in contrast to the electron-donating resonance effects of methoxy (-OCH3, σp = -0.27) and ethoxy (-OCH2CH3, σp ≈ -0.24) groups [1][2]. While direct σp for -OCHF2 is not universally tabulated, the class-level inference is that the difluoroethoxy group reduces electron density on the aromatic ring, thereby altering the reactivity of the aldehyde toward nucleophiles and influencing the acidity of adjacent protons.

Electronic Effects Structure-Activity Relationship Reactivity

Availability of Batch-Specific Analytical Characterization (NMR, HPLC, GC) for Procurement

Multiple commercial suppliers provide 4-(2,2-difluoroethoxy)benzaldehyde with documented purity levels of 95% to 97% and offer batch-specific certificates of analysis (CoA) that include ¹H NMR, HPLC, and GC data . This level of characterization is not uniformly available for all substituted benzaldehyde analogs, particularly custom-synthesized or less common fluorinated variants.

Quality Control Analytical Chemistry Procurement

Optimal Use Cases for 4-(2,2-Difluoroethoxy)benzaldehyde (CAS 128140-72-7) in R&D and Industrial Settings


Synthesis of Fluorinated Drug Candidates with Enhanced Metabolic Stability

4-(2,2-Difluoroethoxy)benzaldehyde is ideally employed as an intermediate in the construction of drug-like molecules where the -OCHF2 group is used to block metabolically labile sites or to fine-tune lipophilicity for improved oral bioavailability [1]. The electron-withdrawing nature of the difluoroethoxy group can also modulate the pKa of adjacent functional groups, offering an additional handle for optimizing pharmacokinetic properties [2].

Building Block for Agrochemicals Requiring Balanced Lipophilicity and Environmental Stability

Patents assigned to Bayer Chemical Aktiengesellschaft explicitly claim the use of fluorinated benzaldehydes, including 4-(2,2-difluoroethoxy)benzaldehyde, for the preparation of active ingredients in agrochemicals [3]. The moderate LogP of 2.6 provides a balance between foliar uptake and soil mobility, while the difluoroethoxy group may enhance resistance to photolytic or microbial degradation.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The distinct electronic and steric profile of the -OCHF2 group makes 4-(2,2-difluoroethoxy)benzaldehyde a valuable tool in SAR campaigns aimed at probing the effects of fluorine substitution on target binding and selectivity [2]. Its aldehyde functionality enables rapid diversification through reductive amination, hydrazone formation, or Knoevenagel condensation, facilitating the parallel synthesis of focused libraries.

Process Development and Scale-Up of Fluorinated Intermediates

The well-documented synthesis yielding 77% under standard SNAr conditions supports the use of 4-(2,2-difluoroethoxy)benzaldehyde as a scalable intermediate. The availability of batch-specific analytical data from multiple suppliers further reduces the technical risk associated with process chemistry development and manufacturing scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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